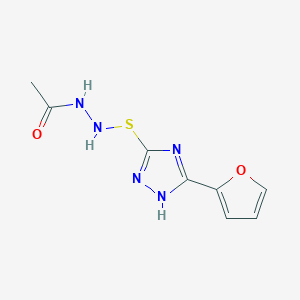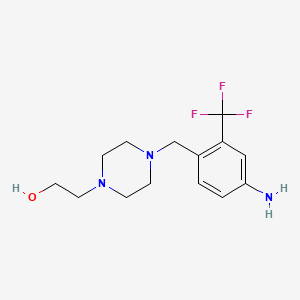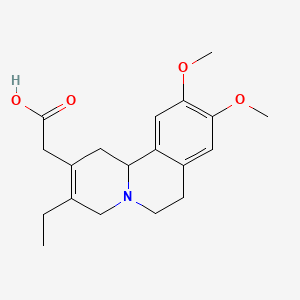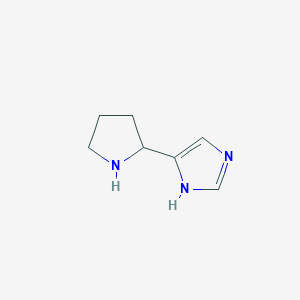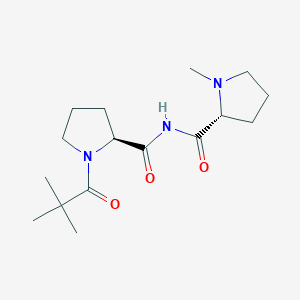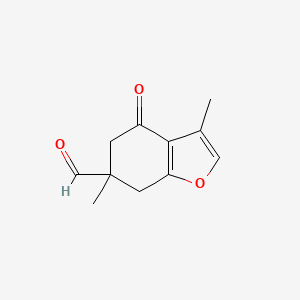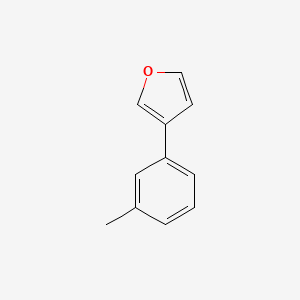
(2,6-Dimethylphenoxy)bis(trimethyl-l5-phosphanyl)((trimethylsilyl)methanidyl)nickel(V)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-Dimethylphenoxy)bis(trimethyl-l5-phosphanyl)((trimethylsilyl)methanidyl)nickel(V) is a complex organometallic compound It features a nickel center coordinated by a phenoxy ligand, two phosphanyl groups, and a trimethylsilyl-substituted methanidyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethylphenoxy)bis(trimethyl-l5-phosphanyl)((trimethylsilyl)methanidyl)nickel(V) typically involves the reaction of nickel precursors with appropriate ligands under controlled conditions. One common method involves the use of nickel(II) chloride, which is reacted with 2,6-dimethylphenol, trimethylphosphine, and trimethylsilylmethyllithium. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is often stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
(2,6-Dimethylphenoxy)bis(trimethyl-l5-phosphanyl)((trimethylsilyl)methanidyl)nickel(V) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of nickel.
Reduction: It can be reduced to lower oxidation states or even to metallic nickel.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by applying heat.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while reduction could produce nickel(II) or nickel(0) species. Substitution reactions would result in new nickel complexes with different ligands.
Applications De Recherche Scientifique
(2,6-Dimethylphenoxy)bis(trimethyl-l5-phosphanyl)((trimethylsilyl)methanidyl)nickel(V) has several applications in scientific research:
Catalysis: It can serve as a catalyst in various organic transformations, including cross-coupling reactions and polymerization processes.
Materials Science: The compound’s unique coordination environment makes it a candidate for the development of new materials with specific electronic or magnetic properties.
Biological Studies: Although less common, it may be used in studies exploring the interaction of metal complexes with biological molecules.
Medicinal Chemistry:
Mécanisme D'action
The mechanism by which (2,6-Dimethylphenoxy)bis(trimethyl-l5-phosphanyl)((trimethylsilyl)methanidyl)nickel(V) exerts its effects depends on the specific application. In catalysis, the nickel center often facilitates the activation of substrates through coordination and electron transfer processes. The phenoxy and phosphanyl ligands can stabilize various oxidation states of nickel, allowing for versatile reactivity. The trimethylsilyl group may influence the compound’s solubility and steric properties, affecting its interaction with substrates and other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,6-Dimethylphenoxy)bis(trimethylphosphanyl)nickel(II): Similar coordination environment but lacks the trimethylsilyl group.
(2,6-Dimethylphenoxy)bis(diphenylphosphanyl)nickel(II): Features diphenylphosphanyl ligands instead of trimethylphosphanyl.
(2,6-Dimethylphenoxy)bis(trimethylphosphanyl)methylnickel(II): Contains a methylnickel group instead of a trimethylsilylmethanidyl group.
Uniqueness
(2,6-Dimethylphenoxy)bis(trimethyl-l5-phosphanyl)((trimethylsilyl)methanidyl)nickel(V) is unique due to the presence of the trimethylsilyl-substituted methanidyl group, which imparts distinct steric and electronic properties. This makes it particularly interesting for applications requiring specific reactivity and stability.
Propriétés
Formule moléculaire |
C18H40NiOP2Si+2 |
|---|---|
Poids moléculaire |
421.2 g/mol |
Nom IUPAC |
2,6-dimethylphenolate;methanidyl(trimethyl)silane;nickel(2+);trimethylphosphanium |
InChI |
InChI=1S/C8H10O.C4H11Si.2C3H9P.Ni/c1-6-4-3-5-7(2)8(6)9;1-5(2,3)4;2*1-4(2)3;/h3-5,9H,1-2H3;1H2,2-4H3;2*1-3H3;/q;-1;;;+2/p+1 |
Clé InChI |
NPKMHQDLJYOJDW-UHFFFAOYSA-O |
SMILES canonique |
CC1=C(C(=CC=C1)C)[O-].C[Si](C)(C)[CH2-].C[PH+](C)C.C[PH+](C)C.[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1(2H)-Isoquinolinone, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-](/img/structure/B12891978.png)
![2-(Difluoromethoxy)benzo[d]oxazole-7-acetic acid](/img/structure/B12891982.png)
